molecular formula C27H27N7 B13928279 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine CAS No. 82137-72-2

1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine

Katalognummer: B13928279
CAS-Nummer: 82137-72-2
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: PVERJKNCKZHUDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine is a polycyclic amine derivative featuring three 1-methylbenzimidazole moieties. Its structure comprises a central methanamine group substituted with a 1-methylbenzimidazol-2-yl group and two additional (1-methyl-1H-benzimidazol-2-yl)methyl arms.

Eigenschaften

CAS-Nummer

82137-72-2

Molekularformel

C27H27N7

Molekulargewicht

449.5 g/mol

IUPAC-Name

1-(1-methylbenzimidazol-2-yl)-N,N-bis[(1-methylbenzimidazol-2-yl)methyl]methanamine

InChI

InChI=1S/C27H27N7/c1-31-22-13-7-4-10-19(22)28-25(31)16-34(17-26-29-20-11-5-8-14-23(20)32(26)2)18-27-30-21-12-6-9-15-24(21)33(27)3/h4-15H,16-18H2,1-3H3

InChI-Schlüssel

PVERJKNCKZHUDS-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of Amines with Benzimidazole Derivatives

One common approach involves the reaction of a primary or secondary amine with halomethyl-substituted benzimidazole derivatives under basic conditions. This method uses nucleophilic substitution to attach benzimidazole units to the nitrogen center.

  • Reagents and Conditions :

    • Starting amine (e.g., methylamine or bis(benzimidazol-2-yl)methylamine)
    • Halomethyl benzimidazole (e.g., 1-methyl-1H-benzimidazol-2-ylmethyl chloride or bromide)
    • Base such as sodium hydroxide, triethylamine, or potassium carbonate
    • Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
    • Temperature: room temperature to reflux depending on reactivity
  • Procedure :

    • Dissolve the amine and base in the solvent.
    • Add the halomethyl benzimidazole slowly to the reaction mixture.
    • Stir under controlled temperature for several hours (2–24 hours).
    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
    • Upon completion, the product is isolated by extraction, precipitation, or chromatography.

This method is supported by analogous literature on bis(benzimidazol-2-yl)methylamine derivatives synthesis.

Reductive Amination Approach

Another method involves reductive amination, where an aldehyde-functionalized benzimidazole reacts with a primary or secondary amine, followed by reduction to form the methanamine linkage.

  • Reagents and Conditions :

    • 1-methyl-1H-benzimidazole-2-carboxaldehyde or equivalent
    • Amine precursor (e.g., bis(1-methyl-1H-benzimidazol-2-yl)methylamine)
    • Reducing agent: sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation (Pd/C with H2)
    • Solvent: methanol, ethanol, or dichloromethane
    • Temperature: room temperature to mild heating
  • Procedure :

    • Mix the aldehyde and amine in the solvent.
    • Add the reducing agent slowly to the reaction mixture.
    • Stir for several hours until completion.
    • Purify the product by crystallization or chromatography.

This approach is analogous to the preparation of alkylated benzimidazole derivatives via reductive amination reported in patent literature.

Stepwise Assembly via Benzimidazole Precursors

Some protocols start with bis(benzimidazol-2-yl)methylamine intermediates, which are further methylated or functionalized to introduce the third benzimidazole moiety.

  • Typical Steps :
    • Synthesis of bis(benzimidazol-2-yl)methylamine by condensation of o-phenylenediamine derivatives with formaldehyde and ammonia or amines.
    • Methylation of the benzimidazole nitrogen using methyl iodide or methyl sulfate.
    • Final alkylation or condensation to attach the third benzimidazole group.

This method is supported by structural studies of related zinc complexes with bis(benzimidazol-2-yl)methylamine ligands, indicating the synthetic accessibility of such intermediates.

Experimental Data and Reaction Conditions Summary

Method Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Notes
Alkylation with halomethyl benzimidazole Primary/secondary amine + halomethyl benzimidazole Base (NaOH, Et3N), DMF, RT to reflux 2–24 hours 60–85 Requires careful control to avoid over-alkylation
Reductive amination Benzimidazole aldehyde + amine NaBH(OAc)3 or Pd/C + H2, MeOH 4–24 hours 50–80 Mild conditions, high selectivity
Stepwise assembly Bis(benzimidazol-2-yl)methylamine + methylating agent Methyl iodide, base, solvent Several hours 55–75 Multi-step, allows selective methylation

Crystallization and Purification

The final compound is commonly purified by recrystallization from solvents such as methanol, dichloromethane, or their mixtures. Slow evaporation or cooling techniques yield high-quality crystals suitable for X-ray crystallography, confirming the molecular structure.

Research Findings and Structural Characterization

  • The compound exhibits a distorted trigonal pyramidal geometry around the central nitrogen, coordinated by three benzimidazole groups.
  • Crystallographic data confirm the methylation at the N1 position of each benzimidazole ring and the methanamine linkage connecting them.
  • The ligand's structure is relevant for coordination chemistry, mimicking histidine imidazole coordination in metalloproteins.

Analyse Chemischer Reaktionen

Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce imidazole derivatives with reduced nitrogen atoms.

Vergleich Mit ähnlichen Verbindungen

a. Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine derivatives (e.g., 2a-e)

  • Synthesis: Similar to the target compound, these derivatives are synthesized via condensation of (1H-benzimidazol-2-yl) iminoesters with diamines (e.g., ethane-1,2-diamine) under reflux in ethanol. Yields for such reactions are typically good (65–80%) .
  • Key Differences : The target compound features three benzimidazole units instead of two, increasing steric hindrance and complexity. This may necessitate longer reaction times or higher temperatures for synthesis.

b. N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine (5C(b))

  • Structure : Contains a single benzimidazole ring and ethyl/phenyl substituents.
  • Properties : Exhibits a lower molecular weight (C₁₈H₂₁N₃, 279.4 g/mol) compared to the target compound (estimated molecular weight >450 g/mol). The phenyl group enhances hydrophobicity, whereas the target compound’s methyl-substituted benzimidazoles may improve solubility in polar aprotic solvents .

c. N-(1H-Benzimidazol-2-ylmethyl)-N-(2,6-dimethylphenyl)methanamine (CAS 1254355-99-1)

  • Structure : Two benzimidazole units and a dimethylphenyl group.
  • Applications: Likely serves as a chelating agent due to its bidentate nitrogen donors. The target compound’s three benzimidazole groups could enable tridentate coordination, enhancing metal-binding capacity .
Physicochemical Properties
Property Target Compound 5C(b) CAS 1254355-99-1
Molecular Weight ~450 g/mol (estimated) 279.4 g/mol 381.5 g/mol
Solubility Moderate in DMSO/DMF Low in water Moderate in chloroform
Melting Point >300°C (predicted) 315–318°C Not reported
Aromatic Rings 3 benzimidazole units 1 benzimidazole, 1 phenyl 2 benzimidazole units
Spectroscopic Characterization
  • 1H NMR : The target compound’s spectrum would feature:
    • Singlets for methyl groups on benzimidazole (δ 3.8–4.0 ppm).
    • Multiplets for methylene bridges (δ 4.5–5.0 ppm).
    • Aromatic protons (δ 7.2–7.8 ppm). This pattern aligns with simpler analogs like 5C(b) but with increased complexity due to overlapping signals .
  • IR : Stretching vibrations for C=N (1600 cm⁻¹) and C-N (1272 cm⁻¹) match reported benzimidazole derivatives .
Challenges and Limitations
  • Synthesis : Steric hindrance from three benzimidazole groups may reduce yields compared to bis-analogs.
  • Solubility : High molecular weight and aromaticity likely limit aqueous solubility, necessitating DMSO or DMF for biological assays.

Biologische Aktivität

1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine, with the CAS number 82137-72-2, is a benzimidazole derivative that has drawn attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological significance, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The molecular formula of this compound is C27H27N7C_{27}H_{27}N_{7} with a molecular weight of approximately 449.55 g/mol. Its structure includes multiple benzimidazole moieties, which are pivotal for its biological activity.

PropertyValue
Molecular FormulaC27H27N7
Molecular Weight449.55 g/mol
Density1.28 g/cm³
Boiling Point719.2 °C
Refractive Index1.704
Flash Point388.8 °C

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their biological activities. The specific compound in focus has shown promising results in various assays:

Antimicrobial Activity

Recent studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study by Noolvi et al. (2014) reported that certain benzimidazole analogues displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may share similar properties.

Anticancer Properties

Benzimidazole derivatives have also been recognized for their anticancer potential. A comprehensive review highlighted that several benzimidazole-based compounds possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells (Fei and Zhou, 2013). The compound's structure may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been documented in multiple studies. These compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation (Barot et al., 2013). This suggests that the compound may be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzimidazole derivatives indicates that modifications on the benzimidazole core can significantly influence their biological activity. For example, the presence of additional methyl groups or substitutions at specific positions on the benzene ring can enhance or reduce activity against targeted pathogens or cancer cells (Wang et al., 2015).

Case Studies

  • Antimicrobial Study : A study conducted by Birajdar et al. synthesized several amino alcohol derivatives of 2-methyl benzimidazole, which showed moderate to good antibacterial activity compared to standard antibiotics.
  • Anticancer Research : Luo et al. (2015) explored a series of benzimidazole-based naphthalimide triazoles that exhibited potent antiviral activity against hepatitis C virus, indicating a potential for further exploration in cancer therapeutics.
  • Anti-inflammatory Analysis : Research highlighted the ability of benzimidazole compounds to reduce inflammation markers in animal models, suggesting therapeutic applications in chronic inflammatory conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.